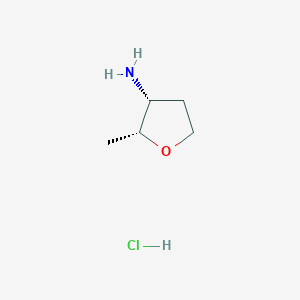

cis-2-Methyltetrahydrofuran-3-amine HCl

描述

Significance of Chiral Amines as Synthetic Intermediates in Advanced Organic Synthesis

Chiral amines are organic compounds containing a nitrogen atom bonded to a stereocenter, a carbon atom with four different substituents. These molecules are of immense importance in synthetic organic chemistry for several reasons. researchgate.net They are integral components of a vast number of natural products and pharmaceuticals, with approximately 40-45% of small-molecule drugs containing a chiral amine fragment. nih.govopenaccessgovernment.org The specific three-dimensional arrangement of the amine group is often crucial for its biological function, as it can dictate how the molecule interacts with chiral biological targets like enzymes and receptors.

Beyond their presence in final products, chiral amines serve as versatile synthetic intermediates. They can be used as resolving agents to separate mixtures of enantiomers, as chiral auxiliaries to guide the stereochemical course of a reaction, or as foundational building blocks for the asymmetric synthesis of more complex molecules. nih.govsigmaaldrich.com The development of efficient methods for the synthesis of chiral amines, such as asymmetric hydrogenation and reductive amination, has been a major focus of chemical research. researchgate.netnih.gov The use of chiral amines as catalysts in asymmetric reactions, such as Mannich and Michael reactions, further highlights their significance in constructing stereochemically defined molecules. alfachemic.com

Role of Tetrahydrofuran (B95107) Scaffolds as Chiral Building Blocks in Organic Synthesis

The tetrahydrofuran (THF) ring is a five-membered saturated oxygen-containing heterocycle that is a prevalent structural motif in a wide range of biologically active natural products. researchgate.net These natural products often exhibit potent biological activities, including anticancer, antimicrobial, and antifungal properties, making the THF scaffold a compelling target for synthetic organic chemists. researchgate.net

The rigid, yet conformationally flexible, nature of the THF ring allows it to present substituents in well-defined spatial orientations. When substituted with stereocenters, the THF ring becomes a valuable chiral building block. The stereoselective synthesis of substituted tetrahydrofurans has been the subject of extensive research, with numerous methods developed to control the relative and absolute stereochemistry of the substituents. nih.gov These methods include intramolecular nucleophilic substitutions, oxidative cyclizations, and various transition metal-catalyzed reactions. nih.govorganic-chemistry.org The resulting chiral THF derivatives serve as key intermediates in the total synthesis of complex natural products and in the creation of novel drug candidates. nih.gov

Academic Research Focus: cis-2-Methyltetrahydrofuran-3-amine HCl as a Stereochemically Defined Chemical Compound

At the intersection of these two important classes of molecules lies this compound. This compound incorporates both a chiral amine and a substituted tetrahydrofuran ring, making it a stereochemically defined building block with potential applications in organic synthesis. The "cis" designation indicates that the methyl group at the 2-position and the amine group at the 3-position are on the same face of the tetrahydrofuran ring. The hydrochloride salt form enhances the compound's stability and handling properties.

Academic research into compounds like this compound is driven by the ongoing need for novel, stereochemically pure building blocks for the synthesis of complex target molecules. The specific arrangement of the functional groups on the tetrahydrofuran scaffold offers a unique three-dimensional structure that can be exploited in the design of new ligands for catalysis, or as a key fragment for the synthesis of biologically active compounds. The study of such molecules contributes to the broader understanding of stereoselective synthesis and the structure-activity relationships of complex organic molecules.

属性

IUPAC Name |

(2R,3R)-2-methyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDHTLIFGLSEPA-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cis 2 Methyltetrahydrofuran 3 Amine and Analogues

Stereoselective and Enantioselective Synthesis Strategies for Aminotetrahydrofurans

The precise control over the three-dimensional arrangement of substituents on the tetrahydrofuran (B95107) ring is crucial for the biological activity and material properties of its derivatives. This section explores various strategies that have been successfully employed to achieve high levels of stereoselectivity and enantioselectivity in the synthesis of aminotetrahydrofurans.

Chiral Pool Approaches

Chiral pool synthesis leverages the readily available enantiopure starting materials from nature to construct complex chiral molecules. This approach offers an efficient way to introduce stereocenters with defined absolute configurations.

Natural amino acids, with their inherent chirality, serve as excellent precursors for the synthesis of chiral heterocycles. Enantiomerically pure (S)-3-aminotetrahydrofuran hydrochloride has been successfully synthesized from both L-aspartic acid and L-methionine. researchgate.netlookchem.com These processes are designed to be scalable and avoid chromatographic purification, making them industrially viable. The enantiomeric purity of the final product is confirmed using NMR and chiral HPLC methods. researchgate.net

A key strategy involves the transformation of the amino acid backbone into the tetrahydrofuran core. For instance, a synthetic route starting from L-aspartic acid can involve the reduction of the carboxylic acid groups and subsequent cyclization to form the furanose ring, with the amino group at the C3 position retaining its original stereochemistry.

| Starting Material | Target Compound | Key Features | Reference |

| L-Aspartic Acid | (S)-3-aminotetrahydrofuran hydrochloride | No chromatography, scalable | researchgate.netlookchem.com |

| L-Methionine | (S)-3-aminotetrahydrofuran hydrochloride | No chromatography, scalable | researchgate.netlookchem.com |

Chiral lactones, such as D-(-)- and L-(+)-pantolactone, are versatile building blocks in chiral pool synthesis. They have been employed in the synthesis of chiral 4,4-dimethyltetrahydrofuran derivatives substituted with azide (B81097), amine, or alcohol groups. These intermediates are of significant interest in medicinal chemistry. For example, they have been utilized in the synthesis of analogues of the HIV protease inhibitor amprenavir (B1666020) and the SGLT2 inhibitor empagliflozin (B1684318). The synthesis of these aminotetrahydrofuran analogues from pantolactones typically involves the opening of the lactone ring, modification of the side chain, and subsequent cyclization to form the desired tetrahydrofuran scaffold.

| Chiral Precursor | Synthesized Building Block | Application |

| D-(-)-Pantolactone | Chiral 4,4-dimethyltetrahydrofuran-3-amine | Synthesis of amprenavir and empagliflozin analogues |

| L-(+)-Pantolactone | Chiral 4,4-dimethyltetrahydrofuran-3-amine | Synthesis of amprenavir and empagliflozin analogues |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of unsaturated cyclic compounds, including heterocycles. wikipedia.orgorganic-chemistry.org The reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org This methodology has been applied to the synthesis of five- to thirty-membered rings and is tolerant of a wide range of functional groups. organic-chemistry.org For the synthesis of aminotetrahydrofuran analogues, a chiral acyclic precursor containing two terminal alkene functionalities and the necessary oxygen and nitrogen atoms can be subjected to RCM to construct the dihydrofuran ring, which can then be reduced to the desired tetrahydrofuran.

Stereoselective cyclization reactions offer another avenue to construct the tetrahydrofuran ring with controlled stereochemistry. One such method is the oxonium-Prins cyclization. SnBr4-promoted oxonium-Prins cyclizations of homoallylic alcohols with aldehydes can lead to the formation of 2,3-disubstituted tetrahydrofurans. imperial.ac.uknih.gov The stereochemical outcome of the cyclization can be controlled to favor the formation of the cis-isomer. In the absence of an internal nucleophile, the intermediate carbocation can be trapped by a bromide ion. nih.gov This methodology has been successfully applied to the stereocontrolled synthesis of the core 2,3-cis-tetrahydrofuran ring system of natural products. imperial.ac.uk

| Reaction Type | Key Features | Application | Reference |

| Ring-Closing Metathesis | Formation of unsaturated rings, functional group tolerance | Synthesis of dihydrofuran precursors to aminotetrahydrofurans | wikipedia.orgorganic-chemistry.org |

| Oxonium-Prins Cyclization | Stereoselective formation of 2,3-disubstituted tetrahydrofurans | Synthesis of cis-2,3-disubstituted tetrahydrofuran cores | imperial.ac.uknih.gov |

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis provides a powerful and atom-economical approach to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Asymmetric reductive amination of ketones is a direct and efficient method for the synthesis of chiral primary amines. This transformation involves the reaction of a ketone with an amine source in the presence of a reducing agent and a chiral catalyst. For the synthesis of cis-2-Methyltetrahydrofuran-3-amine HCl, the corresponding ketone, 2-methyltetrahydrofuran-3-one, would be the starting material.

The direct asymmetric reductive amination (DARA) of ketones using a chiral catalyst and a suitable ammonium (B1175870) salt as the nitrogen source under hydrogenation conditions has been shown to be highly effective. For instance, a commercially available BINAP-based ruthenium catalyst, Ru(OAc)2{(S)-binap}, has been successfully used for the DARA of various ketones, affording the corresponding chiral primary amines with excellent enantioselectivities (up to >99% ee) and high conversions. acs.org The choice of the ammonium salt can significantly influence the enantioselectivity of the reaction. acs.org This methodology presents a promising and direct route for the synthesis of enantiomerically pure cis-2-Methyltetrahydrofuran-3-amine.

| Ketone Substrate | Catalyst System | Amine Source | Key Outcome | Reference |

| 2-Acetyl-6-substituted pyridines | Ru(OAc)2{(S)-binap} | Ammonium trifluoroacetate | >99% conversion, >99% ee | acs.org |

Asymmetric Hydroamination

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical route to chiral amines. iastate.edu Catalytic asymmetric hydroamination of unactivated internal olefins, which would be required for precursors to 2-methyltetrahydrofuran-3-amine, has historically been a significant challenge in catalysis. nih.gov However, recent advancements have demonstrated the feasibility of this transformation.

The key to this methodology lies in the development of chiral catalyst systems that can differentiate between the two prochiral faces of the olefin and control the regioselectivity of the N-H addition. For the synthesis of analogues, copper-catalyzed systems have shown high efficacy. For instance, a catalyst system comprising Cu(OAc)₂ and a chiral bisphosphine ligand like (S)-DTBM-SEGPHOS can effectively catalyze the hydroamination of internal olefins with hydroxylamine (B1172632) esters, yielding chiral tertiary amines with high enantioselectivity. nih.gov

Mechanistically, the process is proposed to involve the formation of a copper-hydride species which undergoes an enantiodetermining hydrocupration of the olefin. nih.gov This is followed by reaction with the electrophilic amine source to generate the C-N bond and regenerate the active catalyst. The application of such methods to suitably functionalized alkenyl tetrahydrofuran precursors could provide a direct and efficient pathway to the target amine.

Table 1: Representative Catalyst System for Asymmetric Hydroamination of Internal Olefins This table is based on general findings for internal olefins and illustrates the type of system applicable to related syntheses.

| Catalyst Component | Ligand | Amine Source | Key Features | Ref |

|---|---|---|---|---|

| Cu(OAc)₂ | Chiral bisphosphine (e.g., DTBM-SEGPHOS) | Hydroxylamine esters | High enantioselectivity for unactivated internal olefins. | nih.gov |

Enantioselective C-N Bond Forming Reactions

Cross-coupling reactions are powerful tools for constructing C-N bonds with high precision and functional group tolerance. tcichemicals.com Several transition-metal-catalyzed methods have been developed that allow for the enantioselective formation of the amine group on a pre-existing tetrahydrofuran scaffold or during its construction.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation, involving the palladium-catalyzed coupling of an amine with an aryl or vinyl halide/triflate. wikipedia.orgrug.nl For the synthesis of cis-2-Methyltetrahydrofuran-3-amine, this strategy would typically involve a precursor such as cis-3-bromo-2-methyltetrahydrofuran. The choice of phosphine (B1218219) ligand is critical for the reaction's success, influencing reaction rates, scope, and selectivity. researchgate.net Sterically hindered biaryl phosphine ligands, such as X-Phos, are often highly effective. beilstein-journals.org The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the halide, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

Wacker-Type Intramolecular Oxidative Amination: The aza-Wacker reaction is an intramolecular oxidative amination of an alkene, providing a powerful method for synthesizing nitrogen-containing heterocycles. organic-chemistry.orgrsc.org In the context of forming the aminotetrahydrofuran ring, this would involve an acyclic precursor, such as an alkenyl alcohol with a tethered nitrogen nucleophile (e.g., a tosylamide). nih.gov A palladium(II) catalyst, often in the presence of an oxidant like molecular oxygen, facilitates the nucleophilic attack of the nitrogen onto the palladium-activated alkene. organic-chemistry.orgnih.gov This aminopalladation is followed by β-hydride elimination and catalyst regeneration. The stereochemical outcome of the cyclization can be controlled by the substrate geometry and the chiral environment provided by ancillary ligands.

Table 2: Comparison of Palladium-Catalyzed Amination Strategies

| Method | Typical Substrate | Key Reagents | Mechanistic Hallmark | Ref |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Cyclic halide/triflate + Amine | Pd(0) catalyst, Phosphine ligand, Base (e.g., NaOtBu) | Oxidative addition / Reductive elimination | wikipedia.orgrug.nl |

Copper-catalyzed reactions have a long history in C-N bond formation (e.g., Ullmann condensation) and have seen a modern resurgence with the development of new ligand systems. These methods can be applied to the formation of C(sp³)–N bonds under mild conditions. For instance, copper can catalyze the coupling of amines with cyclic oxaziridines through a process involving C-C bond cleavage and subsequent C(sp³)–N coupling. rsc.org This generates functionalized amides, which can be further converted to amines. While not a direct N-alkenylation, related copper-catalyzed methodologies can be adapted for the stereoselective introduction of an amine group onto a suitable tetrahydrofuran precursor.

Iridium-catalyzed asymmetric allylic amination is a highly effective method for the enantioselective synthesis of chiral amines. berkeley.edu This reaction typically involves the substitution of a leaving group on an allylic substrate with an amine nucleophile. For the synthesis of a cis-2-Methyltetrahydrofuran-3-amine analogue, a relevant strategy could involve an allylic alcohol precursor. In the presence of a Lewis acid activator and a chiral iridium catalyst, direct, highly regioselective and enantioselective amination can be achieved. berkeley.edu The reaction proceeds through a chiral iridium-π-allyl intermediate, with the stereochemistry being dictated by the chiral ligand. This method is particularly powerful for generating branched products with high stereocontrol. berkeley.eduberkeley.edu

Asymmetric Amination via Hydrogen Borrowing Strategies

Hydrogen borrowing, also known as hydrogen autotransfer, is an elegant and atom-efficient strategy for C-N bond formation. nih.gov This process transforms alcohols into amines using an amine nucleophile, with water as the only byproduct. thieme-connect.de The catalytic cycle typically involves three steps:

Dehydrogenation: A transition metal catalyst (e.g., Iridium or Ruthenium) temporarily oxidizes the starting alcohol to an intermediate aldehyde or ketone, forming a metal-hydride species.

Condensation: The in situ-generated carbonyl compound condenses with the amine to form an imine.

Hydrogenation: The metal-hydride transfers the hydrogen back to the imine, reducing it to the final amine product and regenerating the catalyst. thieme-connect.de

For the synthesis of cis-2-Methyltetrahydrofuran-3-amine, this would involve starting with the corresponding alcohol, cis-2-methyltetrahydrofuran-3-ol. The use of a chiral catalyst allows for the asymmetric reduction of the intermediate imine, enabling a dynamic kinetic resolution if a racemic alcohol is used, or a highly stereoselective conversion of a chiral alcohol. nih.gov This method is valued for its green credentials and operational simplicity. nih.gov

Table 3: Key Steps in Hydrogen Borrowing Amination

| Step | Transformation | Catalyst Role | Byproduct |

|---|---|---|---|

| 1 | Alcohol → Carbonyl | Dehydrogenation | Metal-hydride formation |

| 2 | Carbonyl + Amine → Imine | None (Condensation) | Water |

Enzymatic Catalysis for Regioselective and Stereoselective Amine Synthesis

Biocatalysis offers an exceptionally powerful approach for the synthesis of chiral amines, prized for its high selectivity under mild, aqueous conditions. researchgate.netrsc.org Enzymes, with their precisely structured active sites, can catalyze reactions with outstanding levels of regio- and stereoselectivity. mdpi.com

For the synthesis of cis-2-Methyltetrahydrofuran-3-amine, ω-transaminases (ω-TAs) are particularly relevant enzymes. These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. researchgate.net The synthesis would start from the precursor ketone, 2-methyltetrahydrofuran-3-one. By selecting an appropriate (R)- or (S)-selective ω-transaminase, the desired enantiomer of the amine can be produced with very high optical purity (>99% ee). mdpi.com

The advantages of using enzymes include:

Exceptional Stereoselectivity: Often surpassing that of small-molecule catalysts. researchgate.net

Mild Reaction Conditions: Reactions are typically run at or near room temperature and neutral pH.

Environmental Sustainability: Biocatalysts are biodegradable, and reactions are often run in water, avoiding harsh organic solvents. rsc.org

Recent advances in protein engineering and directed evolution have expanded the substrate scope and stability of enzymes like ω-transaminases, making them increasingly valuable tools in industrial and academic synthesis. researchgate.net

Table 4: Enzymatic Synthesis of Chiral Amines

| Enzyme Class | Substrate | Transformation | Key Advantage | Ref |

|---|---|---|---|---|

| ω-Transaminase (ω-TA) | Ketone (e.g., 2-methyltetrahydrofuran-3-one) | Reductive amination | Extremely high enantioselectivity (>99% ee) and regioselectivity. | researchgate.netmdpi.com |

Diastereoselective Routes to Substituted Aminotetrahydrofurans

The development of diastereoselective routes to substituted aminotetrahydrofurans is essential for accessing specific stereoisomers with desired biological activities. The control of relative stereochemistry between the methyl group at the C2 position and the amine group at the C3 position is a key challenge in the synthesis of the target compound.

Control of cis/trans Isomerism in Tetrahydrofuran Ring Formation

The stereochemical outcome of tetrahydrofuran ring formation is highly dependent on the chosen synthetic strategy. One powerful approach involves the oxa-Michael/Dieckmann annulation of cinnamate (B1238496) esters to furnish pre-functionalized 4-oxofurans. The subsequent diastereoselective reductive amination of these intermediates allows for the installation of the amino group with control over the relative stereochemistry. This method has been successfully employed to generate highly substituted tetrahydrofurans with three contiguous stereocenters. researchgate.net

Another strategy for controlling cis/trans isomerism is through the diastereoselective reaction of γ,δ-epoxycarbanions with aldehydes. In this method, the initial aldol-type addition can be non-diastereoselective but reversible. The final diastereomeric ratio is then controlled by the relative rates of the subsequent irreversible intramolecular cyclization, often proceeding via an SN2 mechanism with inversion of configuration at the epoxide carbon. This approach allows the stereochemistry of the epoxide to dictate the final stereochemical outcome.

Strategies for Achieving Diastereomeric Purity

Achieving high diastereomeric purity is a crucial aspect of synthesizing stereochemically defined molecules. Several strategies can be employed, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions.

One effective method for obtaining enantiomerically enriched precursors is the Sharpless asymmetric dihydroxylation of a suitable alkene, which can furnish chiral diols that are then converted to the desired tetrahydrofuran. For instance, the enantioselective synthesis of cis-2-methyl-3-hydroxytetrahydrofuran has been achieved through this method, providing a key intermediate for the synthesis of the target amine.

The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including amines, with a predictable inversion of stereochemistry. wikipedia.org This reaction is particularly useful for converting a trans-hydroxyl group to a cis-amino group, or vice versa, thereby allowing access to diastereomers that may not be directly obtainable from the primary synthetic route. The reaction typically involves an alcohol, triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org For the introduction of an amino group, a nitrogen nucleophile like phthalimide (B116566) or an azide is often used, followed by a deprotection or reduction step. organic-chemistry.org

| Precursor Alcohol Stereochemistry | Mitsunobu Nucleophile | Product Amine Stereochemistry | Key Feature |

| trans-2-Methyl-3-hydroxytetrahydrofuran | Phthalimide | cis-2-Methyl-3-phthalimidotetrahydrofuran | Inversion of Stereochemistry |

| cis-2-Methyl-3-hydroxytetrahydrofuran | Hydrazoic Acid (HN3) | trans-2-Methyl-3-azidotetrahydrofuran | Inversion of Stereochemistry |

Novel Synthetic Pathways for the Tetrahydrofuran-3-amine Core

Recent advancements in synthetic methodology have opened up new avenues for the construction of the tetrahydrofuran-3-amine core with high efficiency and stereocontrol.

Epoxide Opening Reactions for Tetrahydrofuran Ring Construction

The intramolecular opening of epoxides is a classic and reliable method for the construction of tetrahydrofuran rings. The stereochemistry of the starting epoxide directly influences the stereochemical outcome of the cyclization. For example, γ,δ-epoxy alcohols can undergo intramolecular cyclization to afford tetrahydrofurans. The regioselectivity of the ring opening (attack at the C4 or C5 position of the epoxide) is a critical factor and can often be controlled by the reaction conditions.

Furthermore, the intermolecular ring-opening of epoxides with amine nucleophiles is a direct method for the synthesis of β-amino alcohols, which can be precursors to aminotetrahydrofurans. The regioselectivity of this reaction is dependent on whether the reaction is performed under acidic or basic/neutral conditions. In general, under basic or neutral conditions, the amine will attack the less sterically hindered carbon of the epoxide in an SN2 fashion.

Rearrangements (e.g.,wikipedia.orgnih.gov-Sigmatropic Rearrangements) Leading to Aminotetrahydrofurans

Rearrangement reactions offer elegant and often highly stereoselective pathways to complex molecular architectures. While specific examples leading directly to cis-2-Methyltetrahydrofuran-3-amine are not prevalent in the literature, related rearrangements are well-established for the synthesis of substituted tetrahydrofurans. For instance, wikipedia.orgnih.gov-sigmatropic rearrangements of oxonium ylides, generated from the reaction of ethers with carbenes or carbenoids, can provide access to functionalized tetrahydrofurans.

A variant of the Yamamoto methodology has been developed that provides access to 2-vinyl-3-aminotetrahydrofurans from γ-alkoxyallylstannanes bearing tethered aldehydes, showcasing a pathway to aminotetrahydrofuran structures. nih.gov

Regioselective Functionalization Approaches

The regioselective functionalization of a pre-existing tetrahydrofuran ring presents an alternative strategy. For instance, the introduction of an amino group at the C3 position of a 2-methyltetrahydrofuran (B130290) scaffold requires methods that can differentiate between the various C-H bonds of the ring. While direct C-H amination of tetrahydrofurans is challenging, the conversion of a ketone at the 3-position to an amine via reductive amination is a more common approach.

A study on the diastereoselective synthesis of highly substituted aminotetrahydrofurans utilized the reductive amination of a 4-oxofuran precursor to install the amino group. This transformation proceeded with high diastereoselectivity, yielding the all-cis relationship between the substituents. researchgate.net

| Starting Material | Reagents | Product | Diastereoselectivity |

| 4-Oxofuran derivative | Benzhydrylamine, NaBH(OAc)3 | cis-4-Aminotetrahydrofuran derivative | High |

| 4-Oxofuran derivative | NH4OAc, NaBH3CN | cis-4-Aminotetrahydrofuran derivative | Moderate to High |

Influence of Reaction Medium: Application of 2-Methyltetrahydrofuran as a Green Solvent in Organometallic Reactions for Amine Synthesis

The choice of solvent is a critical parameter in organometallic chemistry, profoundly influencing reaction rates, yields, and selectivities. In the pursuit of more sustainable chemical processes, 2-methyltetrahydrofuran (2-MeTHF) has emerged as a highly effective and environmentally benign alternative to conventional ethereal solvents like tetrahydrofuran (THF). nih.govnih.gov Derived from renewable resources such as corncobs and bagasse, 2-MeTHF offers a favorable combination of physical and chemical properties that render it particularly advantageous for organometallic reactions integral to amine synthesis. nih.gov

One of the primary advantages of 2-MeTHF lies in its enhanced stability in the presence of highly basic organometallic reagents. nih.gov Unlike THF, which can undergo deprotonation and subsequent decomposition, the presence of a methyl group at the 2-position of 2-MeTHF significantly increases its stability. nih.gov This enhanced stability allows for reactions to be conducted at higher temperatures, often leading to shorter reaction times. d-nb.info Furthermore, solutions of organometallic reagents in 2-MeTHF exhibit greater stability and solubility compared to their THF counterparts. nih.gov

From a green chemistry perspective, 2-MeTHF presents several benefits. Its limited miscibility with water simplifies aqueous work-up procedures, reducing the need for large volumes of organic extraction solvents. nih.gov Additionally, 2-MeTHF's higher boiling point (80°C) compared to THF (66°C) results in lower solvent losses due to evaporation. chempoint.com Toxicological studies have also indicated that 2-MeTHF does not pose a risk of genotoxicity or mutagenicity. d-nb.info

The application of 2-MeTHF as a solvent has been successfully demonstrated in a variety of organometallic reactions for amine synthesis. For instance, in the nickel-catalyzed amination of aryl chlorides and sulfamates, 2-MeTHF serves as an effective green solvent. orgsyn.org This methodology provides an efficient route to access aminated arenes, which are common motifs in pharmaceutical compounds. orgsyn.org The reaction is tolerant of a range of functional groups and can be applied to both electron-rich and electron-poor arenes, as well as various heterocyclic systems. orgsyn.org

In the realm of asymmetric synthesis, 2-MeTHF has proven to be a superior solvent in certain transformations. For example, Carreira's group reported the first direct enantioselective iridium-catalyzed substitution of racemic secondary allylic alcohols with sulfamic acid to produce optically pure amines. d-nb.info This reaction, conducted in 2-MeTHF, tolerates a wide array of allylic alcohols and provides the corresponding amines with excellent enantioselectivities (up to 99%). d-nb.info

Another notable application is in the synthesis of enantiopure β-(trifluoromethyl) β-amino acids. d-nb.info Optimization studies for the synthesis of N-tert-butanesulfinyl trifluoromethyl β-amino esters using a Reformatsky reagent identified 2-MeTHF as the optimal solvent, leading to beneficial effects on both diastereoselectivity and yield. d-nb.info

The following tables summarize comparative data from various studies, illustrating the influence of 2-MeTHF on the outcome of organometallic reactions for amine synthesis and related transformations.

| Reaction Type | Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Enantiomeric/Diastereomeric Ratio |

| Iridium-Catalyzed Allylic Amination | [Ir(COD)Cl]₂ / Chiral Ligand | Racemic Allylic Alcohols, Sulfamic Acid | 2-MeTHF | Room Temp | High | up to 99% ee |

| Nickel-Catalyzed Amination | NiCl₂(dme) / NHC Ligand | Aryl Chlorides, Amines | 2-MeTHF | 100 | Good to Excellent | N/A |

| Reformatsky Reaction for β-Amino Ester Synthesis | Zinc | N-tert-butanesulfinyl Ketoimines, Ethyl bromodifluoroacetate | 2-MeTHF | 0 | High | Improved Diastereoselectivity |

Table 1: Comparison of 2-MeTHF in Various Organometallic Reactions for Amine Synthesis

| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) |

| Source | Renewable (from furfural (B47365) or levulinic acid) nsf.gov | Petroleum-based |

| Boiling Point | 80°C chempoint.com | 66°C chempoint.com |

| Water Solubility | Limited (4.1 g/100 g at 20°C) chempoint.com | Miscible chempoint.com |

| Stability with Organolithium Reagents | Higher stability, slower decomposition d-nb.info | Prone to deprotonation and decomposition d-nb.info |

| Work-up | Easier phase separation from water nih.gov | Requires salting out or extraction |

Table 2: Comparison of Physical and Green Chemistry Properties of 2-MeTHF and THF

Mechanistic Investigations of Reactions Involving Cis 2 Methyltetrahydrofuran 3 Amine Precursors and Derivatives

Elucidation of Reaction Mechanisms in Amination and Ring Formation Reactions

The formation of the cis-2-Methyltetrahydrofuran-3-amine structure typically involves sophisticated catalytic processes that enable the construction of both the C-O bond for the ring and the C-N bond for the amine group with high stereocontrol. Palladium-catalyzed reactions are particularly powerful for these transformations. researchgate.netresearchgate.netacs.org

Palladium catalysis offers versatile pathways for constructing the target molecule, often operating through distinct catalytic cycles depending on the choice of starting materials and oxidants. Two prominent cycles in the synthesis of amino-functionalized tetrahydrofurans are the Pd(0)/Pd(II) carboetherification cycle and the Pd(II)/Pd(IV) aminooxygenation cycle.

Pd(0)/Pd(II) Catalytic Cycle for Carboetherification:

A common strategy for synthesizing substituted tetrahydrofurans involves the palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl or vinyl bromide. nih.gov This process, which forms both a C-C and a C-O bond, likely proceeds through a Pd(0)/Pd(II) cycle.

Oxidative Addition: The cycle begins with the oxidative addition of an active Pd(0) species to an aryl halide (Ar-X), forming a Pd(II)-aryl complex (I).

Alkoxide Formation: The pendant hydroxyl group of a γ-hydroxy alkene substrate is deprotonated by a base (e.g., NaOtBu) and coordinates to the Pd(II) center, displacing the halide to form a palladium alkoxide intermediate (II). nih.gov

Alkene Insertion (Carbopalladation): The alkene moiety undergoes intramolecular migratory insertion into the Pd-O bond. This key step, known as oxy-palladation, forms a five-membered ring and a new Pd(II)-alkyl intermediate (III). The stereochemistry of the substituents is often set during this irreversible step.

Reductive Elimination: The cycle concludes with C-C bond-forming reductive elimination from intermediate (III), which furnishes the 2-aryl-tetrahydrofuran product and regenerates the active Pd(0) catalyst.

Pd(II)/Pd(IV) Catalytic Cycle for Aminooxygenation:

An alternative approach involves the oxidative functionalization of alkenes, which can proceed through a Pd(II)/Pd(IV) manifold, particularly in the presence of a strong oxidant like PhI(OAc)₂. umich.edu This pathway is effective for converting 3-alken-1-ols into 3-aminotetrahydrofurans.

Aminopalladation: The reaction initiates with the cis-aminopalladation of the alkene by a Pd(II) catalyst and a nitrogen source (e.g., phthalimide), generating a Pd(II) β-aminoalkyl intermediate (A). umich.edu

Oxidation: The Pd(II) intermediate (A) is oxidized by an external oxidant (e.g., PhI(OAc)₂) to a high-valent Pd(IV) species (B). This step is crucial and prevents the common side reaction of β-hydride elimination.

Reductive Elimination: The Pd(IV) complex (B) undergoes C-O bond-forming reductive elimination. The intramolecular attack of the hydroxyl group results in the formation of the 3-aminotetrahydrofuran ring. A surprising feature of this step is that it can proceed with retention of stereochemistry at the carbon atom, which is unusual for reductive eliminations. umich.edu

Regeneration: The resulting Pd(II) species is then ready to start a new catalytic cycle.

The viability and outcome of these catalytic cycles are dictated by the stability and reactivity of several key intermediates and the energy of the transition states connecting them.

Oxidative Addition Complex: In Pd(0)/Pd(II) cycles for C-N coupling, the initial monoligated Pd(0) catalyst reacts with an aryl halide to form an oxidative addition complex (e.g., LPd(Ar)X). chemrxiv.org Subsequent coordination of the amine or base can lead to further intermediates.

Palladium Alkoxide/Amido Complexes: Following oxidative addition, the formation of a Pd(II)-alkoxide or a Pd(II)-amido complex is a critical step. In C-N coupling reactions using soluble organic bases like DBU, a DBU-bound oxidative addition complex can be the catalyst's resting state. chemrxiv.org The relative nucleophilicity of the amine versus the base determines which species binds to the palladium center.

β-Aminoalkyl Pd(II) Species: In the aminooxygenation pathway, the β-aminoalkyl Pd(II) intermediate is a crucial juncture. Its fate determines the reaction outcome. In the absence of a strong oxidant, it would typically undergo β-hydride elimination. However, interception by an oxidant leads to the productive Pd(II)/Pd(IV) pathway. umich.edu

Transition States in Ring Opening: Theoretical studies on related systems, such as the ring-opening of tetrahydrofuran (B95107) by Frustrated Lewis Pairs (FLPs), have utilized density functional theory (DFT) to model the transition states (TS). These calculations reveal that the deformation energy of the THF molecule is a key factor in determining the activation energy. nih.gov Similar computational approaches can elucidate the transition states in catalytic ring-formation reactions, explaining observed stereoselectivities. For instance, DFT calculations have been used to show that ring expansion reactions of oxetanes to form tetrahydrofurans can proceed via a diradical pathway after the formation of an ylide intermediate. rsc.orgresearchgate.net

The choice of catalyst and, critically, the associated ligands, is paramount in controlling the stereochemical outcome of the synthesis. dur.ac.ukcombichemistry.com Ligands influence the reaction by modifying the steric and electronic properties of the metal center, thereby directing the stereoselectivity of key steps like alkene insertion and reductive elimination. organic-chemistry.orgsemanticscholar.org

Controlling Diastereoselectivity: In the Pd-catalyzed synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes, the use of chelating bis(phosphine) ligands like dpe-phos was found to be crucial. These ligands increase the yield of the desired cyclized product by decreasing the rate of the competing β-hydride elimination reaction from the Pd(Ar)(OR) intermediate. nih.gov

Inducing Enantioselectivity: For asymmetric syntheses, chiral ligands are employed to create an asymmetric environment around the metal catalyst. This allows for the differentiation between enantiotopic faces of the substrate, leading to an enantioenriched product. For example, nickel-catalyzed hydroamination of unactivated alkenes has shown that the choice of chiral bisoxazoline (Box) ligands is critical for both regioselectivity and enantioselectivity. acs.org Similarly, gold-catalyzed asymmetric reactions have demonstrated that chiral ferrocenylphosphine ligands are essential for achieving high diastereo- and enantioselectivities, with the ligand's amine group proposed to enforce an organized transition state. nih.gov

| Ligand Type | Metal Catalyst | Reaction Type | Role in Stereoselectivity | Reference |

|---|---|---|---|---|

| dpe-phos (Chelating bis(phosphine)) | Palladium | Carboetherification | Increases diastereoselectivity by suppressing β-hydride elimination, favoring cyclization. | nih.gov |

| (R)-DTBM-SEGPHOS | Copper | Cycloetherification | Enables enantioselective reaction, although with moderate enantioselectivity. | organic-chemistry.org |

| Bisoxazoline (Box) Ligands | Nickel | Hydroamination | Optimal matching of Box ligand structure with the Ni catalyst is crucial for achieving high regio- and enantioselectivity. | acs.org |

| Chiral Ferrocenylphosphine | Gold | Aldol-type reaction | Essential for high diastereo- and enantioselectivity; pendant amine group helps organize the transition state. | nih.gov |

Kinetic Studies and Reaction Rate Analysis of Amination Processes

In the context of Pd-catalyzed C-N bond formation, kinetic studies using ¹⁹F NMR have been employed to analyze reactions facilitated by soluble organic bases. For the coupling of an aniline with an aryl fluoride using DBU as the base, the reaction rate showed a complex dependence on the concentration of the reactants. chemrxiv.org

Order in Amine: The reaction displayed a first-order dependence on the concentration of the aniline.

Order in Base: A negative first-order dependence on the concentration of the DBU base was observed. This inhibitory effect suggests that the base competes with the amine for a position on the palladium catalyst's coordination sphere, and that the DBU-bound complex is an off-cycle or less reactive species. chemrxiv.org

Order in Aryl Halide and Catalyst: The reaction was zeroth-order in the aryl halide, indicating it is not involved in the rate-limiting step. A first-order dependence on the total palladium concentration was observed, as expected for a catalytic process.

These findings support a model where the turnover-limiting step depends on the relative nucleophilicity and binding affinity of the amine versus the base. chemrxiv.org When the base is a strong binder, it can inhibit the reaction, and the rate-limiting step is likely the displacement of the base by the amine nucleophile.

| Reactant/Component | Observed Reaction Order | Implication for Mechanism |

|---|---|---|

| Amine (Aniline) | +1 | Involved in or before the rate-limiting step. |

| Organic Base (DBU) | -1 | Inhibits the reaction, likely by competing with the amine for catalyst binding. |

| Aryl Halide | 0 | Not involved in the rate-limiting step; oxidative addition is fast. |

| Palladium Catalyst | +1 | Consistent with a catalytic process where the rate is proportional to the amount of active catalyst. |

Data adapted from kinetic studies on Pd-catalyzed amination using soluble organic bases. chemrxiv.org

Influence of Reaction Variables (e.g., Temperature, Solvent, Additives) on Mechanism and Selectivity

The mechanism, rate, and selectivity of reactions forming cis-2-Methyltetrahydrofuran-3-amine are highly sensitive to external variables. Careful control of these parameters is necessary to favor the desired reaction pathway and stereochemical outcome. nih.govorganic-chemistry.org

Temperature: Reaction temperature can significantly impact selectivity. In many catalytic systems, lower temperatures may favor kinetic products over thermodynamic ones, potentially enhancing stereoselectivity, although often at the cost of reaction rate.

Solvent: The choice of solvent is critical. It can influence the solubility of reactants and catalysts, the stability of intermediates, and the energy of transition states. In reductive amination reactions, the presence of even small amounts of water in a solvent like tetrahydrofuran can have an autocatalytic effect by stabilizing transition states through hydrogen bonding. acs.org

Additives: Additives can play a variety of roles. In Pd-catalyzed aminooxygenation, the addition of AgBF₄ was found to improve the yield of the desired 3-aminotetrahydrofuran product. umich.edu Silver salts can act as halide scavengers, promoting the formation of more reactive cationic palladium intermediates.

| Variable | Observed Effect | Mechanistic Implication | Reference |

|---|---|---|---|

| Solvent (Water in THF) | Autocatalytic effect observed in reductive amination. | Water molecules likely stabilize the transition state via hydrogen bonding, lowering the activation energy. | acs.org |

| Additive (AgBF₄) | Increased yield of 3-aminotetrahydrofuran in Pd-catalyzed aminooxygenation. | Acts as a halide scavenger, promoting the formation of a more reactive cationic Pd intermediate. | umich.edu |

| Base (Soluble Organic vs. Inorganic) | Alters reaction kinetics and can inhibit or accelerate the reaction depending on its structure. | The base's nucleophilicity and binding affinity relative to the amine can change the catalyst's resting state and the rate-limiting step. | chemrxiv.org |

| Ligand (e.g., Chelating Phosphines) | Suppresses side reactions like β-hydride elimination. | Forces a specific coordination geometry on the metal center that disfavors the transition state for the undesired pathway. | nih.gov |

Stereochemical Analysis and Structural Elucidation of Cis 2 Methyltetrahydrofuran 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity of protons within a molecule. In a COSY spectrum, cross-peaks appear between the signals of protons that are spin-spin coupled, typically those on adjacent carbon atoms. For cis-2-Methyltetrahydrofuran-3-amine, the COSY spectrum would be used to trace the proton-proton correlations around the tetrahydrofuran (B95107) ring.

By analyzing the cross-peaks, the following proton connectivities can be confirmed:

The proton at C2 (methine) would show a correlation to the protons of the C2-methyl group and the proton at C3.

The proton at C3 (methine) would show correlations to the proton at C2 and the methylene (B1212753) protons at C4.

The methylene protons at C4 would show correlations to the proton at C3 and the methylene protons at C5.

The methylene protons at C5 would show correlations to the methylene protons at C4 and the proton at C2.

The coupling constants (J-values) extracted from the high-resolution 1D proton NMR spectrum, in conjunction with the connectivity information from the COSY spectrum, can provide insights into the dihedral angles between adjacent protons, which helps in assigning the relative stereochemistry. For a cis configuration, specific coupling constants between the protons on C2 and C3 are expected, which would differ from those of the trans isomer.

Table 1: Hypothetical 1H-1H COSY Correlations for cis-2-Methyltetrahydrofuran-3-amine

| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) |

| H2 (methine) | H3, CH3 |

| H3 (methine) | H2, H4 |

| H4 (methylene) | H3, H5 |

| H5 (methylene) | H4, H2 |

| CH3 (doublet) | H2 |

Note: The chemical shifts (δ) are hypothetical and for illustrative purposes.

Residual Dipolar Couplings (RDCs) and Residual Chemical Shift Anisotropies (RCSAs) are advanced NMR parameters that provide long-range structural information, which is particularly valuable for determining the relative configuration and dominant conformation of flexible molecules in solution. These parameters are measured in a weakly aligning medium that slightly restricts the tumbling of the molecule, allowing for the observation of through-space dipolar couplings.

For cis-2-Methyltetrahydrofuran-3-amine HCl, RDC analysis would involve measuring the one-bond 1H-13C dipolar couplings. These experimental RDCs are then compared to theoretical values calculated for different possible stereoisomers and conformations. The stereoisomer and conformation that provide the best fit between the experimental and calculated RDC data is considered the correct one. This method is highly sensitive to the relative orientation of different parts of the molecule, making it a powerful tool for unambiguously assigning the cis stereochemistry. RCSA provides complementary information on the orientation of the chemical shift tensors.

Chiral Chromatography (e.g., Chiral HPLC) for Enantiomeric Purity Determination

While NMR can determine the relative stereochemistry (cis or trans), it cannot distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying the enantiomers of a chiral compound, thus determining its enantiomeric purity or enantiomeric excess (ee).

For the analysis of this compound, a chiral stationary phase (CSP) is used in the HPLC system. The CSP is a solid support that has been modified with a chiral selector, which interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, enabling the calculation of the enantiomeric purity.

Table 2: Illustrative Chiral HPLC Data for Enantiomeric Purity Determination

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |

| Enantiomer 1 | 8.5 | 9950 | 99.5 |

| Enantiomer 2 | 10.2 | 50 | 0.5 |

Note: The retention times and peak areas are hypothetical and for illustrative purposes.

Diastereomeric Salt Formation and Crystallization-Induced Asymmetric Transformation for Purity Enhancement

Diastereomeric salt formation is a classical and effective method for the resolution of racemic amines. This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility.

In the case of racemic cis-2-Methyltetrahydrofuran-3-amine, it can be reacted with an enantiomerically pure chiral acid such as (+)-tartaric acid or (-)-mandelic acid. The resulting diastereomeric salts, for instance, (R,S)-amine-(R,R)-tartrate and (S,R)-amine-(R,R)-tartrate, can then be separated by fractional crystallization due to their different solubilities in a given solvent. After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Crystallization-Induced Asymmetric Transformation (CIAT) is a more advanced technique that can be employed to enhance the yield and purity of the desired enantiomer beyond the 50% theoretical maximum of a classical resolution. In CIAT, the less soluble diastereomeric salt crystallizes from the solution, while the more soluble diastereomer remains in the mother liquor. If the stereocenter of the amine is labile under the reaction conditions, the undesired enantiomer in solution can epimerize to the desired enantiomer, which then forms the less soluble diastereomeric salt and crystallizes. This dynamic process can theoretically convert the entire racemic mixture into a single enantiomerically pure diastereomeric salt.

Computational Chemistry in the Study of Cis 2 Methyltetrahydrofuran 3 Amine

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Reaction Understanding

Quantum mechanical and, more specifically, density functional theory calculations are pivotal in elucidating the intricate details of chemical reactions involving cis-2-Methyltetrahydrofuran-3-amine. These computational approaches enable the modeling of electronic structure and the prediction of reaction outcomes with a high degree of accuracy.

The synthesis of cis-2-Methyltetrahydrofuran-3-amine involves a series of chemical transformations, each with its own reaction pathway and associated energy profile. DFT calculations are instrumental in mapping out these pathways, identifying key intermediates and, crucially, the transition states that connect them. The transition state is a high-energy, transient molecular configuration that represents the energy barrier that must be overcome for a reaction to proceed.

By calculating the geometries and energies of reactants, intermediates, transition states, and products, a comprehensive potential energy surface for the reaction can be constructed. This allows for a detailed understanding of the reaction mechanism. For instance, in the synthesis of substituted tetrahydrofurans, computational studies can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism. The calculated energy barriers (activation energies) for different potential pathways can explain the observed product distributions under various reaction conditions.

Table 1: Illustrative DFT-Calculated Energy Profile for a Key Reaction Step in the Synthesis of a Tetrahydrofuran (B95107) Derivative

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +15.8 |

| Intermediate | -5.2 |

| Transition State 2 (TS2) | +12.5 |

| Products | -20.7 |

Note: The data in this table is illustrative and based on typical values for similar reactions.

Cis-2-Methyltetrahydrofuran-3-amine possesses two stereocenters, meaning that multiple stereoisomers are possible. Controlling the stereochemical outcome of its synthesis is therefore of paramount importance. Computational analysis of the transition states leading to different stereoisomers can provide a quantitative explanation for the observed stereoselectivity.

By comparing the calculated activation energies for the formation of the cis and trans isomers, the preferred reaction pathway can be identified. A lower activation energy for the transition state leading to the cis isomer would explain its preferential formation. These energetic differences, even if small, can have a significant impact on the diastereomeric ratio of the product. This predictive capability is invaluable for designing more selective synthetic routes. For example, in the synthesis of 2,3-disubstituted tetrahydrofurans, the preference for the cis isomer can be rationalized by examining the steric and electronic interactions in the respective transition states. imperial.ac.uk

Reactions are typically carried out in a solvent, which can have a profound influence on reaction rates and selectivities. Computational models can account for these solvent effects in two primary ways: implicitly and explicitly.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction outcome.

For reactions involving charged or highly polar species, such as the amine group in cis-2-Methyltetrahydrofuran-3-amine, the choice of solvation model can be crucial for obtaining accurate results. Comparing results from both implicit and explicit models can provide a more complete picture of the role of the solvent in the reaction mechanism.

DFT calculations are highly effective in predicting the relative thermodynamic stabilities of isomers. By calculating the ground-state energies of the cis and trans isomers of 2-Methyltetrahydrofuran-3-amine, their equilibrium populations can be estimated. Generally, the cis isomers of substituted tetrahydrofurans are found to be thermodynamically more stable than their trans counterparts, though this can be influenced by the nature and size of the substituents. mdpi.com

Table 2: Hypothetical DFT-Calculated Relative Energies of 2-Methyltetrahydrofuran-3-amine Isomers

| Isomer | Relative Energy (kcal/mol) |

| cis-2-Methyltetrahydrofuran-3-amine | 0.0 |

| trans-2-Methyltetrahydrofuran-3-amine | +1.5 |

Note: This data is hypothetical and serves to illustrate the typical energy differences observed between such isomers.

Integration of Computational and Experimental Data for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule is a critical aspect of its characterization. While experimental techniques such as X-ray crystallography can provide this information, obtaining suitable crystals can be challenging. A powerful alternative is the combination of chiroptical spectroscopy with quantum chemical calculations.

Techniques such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental data that is sensitive to the molecule's three-dimensional structure, including its absolute configuration. The process typically involves:

Computational Modeling: The VCD or NMR spectra for a specific enantiomer (e.g., the (2R, 3S) configuration) of cis-2-Methyltetrahydrofuran-3-amine are calculated using DFT.

Experimental Measurement: The actual VCD or NMR spectrum of the synthesized sample is recorded.

Comparison: The calculated spectrum is compared with the experimental spectrum. A good match between the two confirms the absolute configuration of the synthesized compound. nih.govnih.gov

This synergistic approach, which leverages the strengths of both theoretical calculations and experimental measurements, has become a reliable method for the unambiguous assignment of the absolute configuration of chiral molecules, including complex amines. frontiersin.orgresearchgate.net

Role of Cis 2 Methyltetrahydrofuran 3 Amine As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Chiral Architectures and Heterocyclic Scaffolds

The synthesis of complex molecules with precise three-dimensional arrangements is a cornerstone of modern chemistry, particularly in the fields of medicinal chemistry and materials science. Chiral building blocks, such as cis-2-Methyltetrahydrofuran-3-amine, are fundamental starting materials for these endeavors. The inherent chirality and defined stereochemistry of these blocks are transferred to the final product, obviating the need for difficult chiral separations or complex asymmetric syntheses at later stages.

Substituted tetrahydrofurans are prevalent structural motifs in a vast number of natural products and biologically active compounds, including lignans (B1203133) and polyether ionophores, which exhibit a wide range of activities such as antitumor and antimicrobial properties. nih.gov The development of stereoselective methods to construct these and other heterocyclic scaffolds is therefore of significant interest. nih.govorganic-chemistry.orgdiva-portal.orgresearchgate.netresearchgate.netnih.govnih.gov

The cis-2-Methyltetrahydrofuran-3-amine scaffold can be elaborated into more complex structures. The primary amine can act as a nucleophile or be transformed into other functional groups, enabling it to be integrated into larger molecular frameworks. For instance, it can be used in reactions to form new carbon-nitrogen or carbon-carbon bonds, leading to the assembly of larger, polycyclic systems or molecules with multiple stereocenters. Diastereoselective syntheses can build upon the existing chirality of the molecule to control the formation of new stereocenters with a high degree of precision. nih.govdntb.gov.uaresearchgate.net While the principles of using such building blocks are well-established, specific examples detailing the extensive use of cis-2-Methyltetrahydrofuran-3-amine HCl in the construction of diverse complex architectures are not widely documented in readily accessible literature.

Table 1: Examples of Heterocyclic Scaffolds Derived from Chiral Building Blocks

| Scaffold Class | General Structure Example | Potential Synthetic Utility |

|---|---|---|

| Substituted Tetrahydrofurans | Poly-THF natural product fragments | Antitumor agents, Ionophores |

| Fused Pyrrolidines | Pyrrolizidine alkaloids | Medicinal chemistry, Natural product synthesis |

| Piperidines | Bioactive piperidine (B6355638) derivatives | Pharmaceuticals, Agrochemicals |

Application in Multicomponent Reactions (e.g., Ugi reactions)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.govresearchgate.netnih.gov This approach is prized for its high atom economy, step economy, and ability to rapidly generate libraries of complex molecules from simple precursors. rug.nl

The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide structure. wikipedia.orgnih.gov The reaction is initiated by the formation of an imine from the aldehyde and the amine, which is a critical step in the reaction mechanism. wikipedia.org

As a primary amine, cis-2-Methyltetrahydrofuran-3-amine is a suitable candidate for the amine component in the Ugi reaction. Its participation would introduce the chiral 2-methyltetrahydrofuran (B130290) moiety directly into the product scaffold. This would provide a straightforward route to novel peptidomimetics and heterocyclic structures incorporating this specific chiral fragment. The general mechanism and versatility of the Ugi reaction are well-documented, allowing for a wide variety of inputs for the other three components. nih.govorganic-chemistry.orgresearchgate.netmdpi.com

Table 2: Components of a Representative Ugi Four-Component Reaction

| Component | Role in Reaction | Example Reactant |

|---|---|---|

| Amine | Forms imine intermediate | cis-2-Methyltetrahydrofuran-3-amine |

| Aldehyde/Ketone | Carbonyl component for imine formation | Isobutyraldehyde |

| Carboxylic Acid | Provides acyl group and acts as proton source | Acetic Acid |

Despite the theoretical potential for cis-2-Methyltetrahydrofuran-3-amine to be used in Ugi and other multicomponent reactions, specific published examples demonstrating its application as the amine component are not prevalent in the surveyed scientific literature.

Synthesis of Conformationally Restricted Derivatives

Incorporating conformational constraints into molecules is a powerful strategy in drug design and chemical biology. By reducing the number of accessible conformations, a molecule's binding affinity and selectivity for a biological target can be significantly enhanced. nih.gov Cyclic structures, such as the tetrahydrofuran (B95107) ring in cis-2-Methyltetrahydrofuran-3-amine, are classic examples of motifs used to create conformationally restricted analogues of more flexible molecules. nih.govresearchgate.net

This chiral building block can be used to synthesize peptides or other bioactive molecules where the THF ring locks a portion of the molecular backbone into a specific spatial orientation. For example, incorporating it into a peptide chain could mimic or stabilize a particular secondary structure, such as a turn or a helix. nih.gov The synthesis of such derivatives would typically involve standard peptide coupling protocols or other functionalization reactions at the amine group, integrating the rigid cyclic scaffold into a larger, more flexible molecule. The stereochemistry of the methyl and amine groups on the THF ring further defines the shape and vectoral projection of substituents, offering precise control over the final molecular architecture.

Strategies for Late-Stage Functionalization of Bioactive Molecules

Late-stage functionalization (LSF) is a synthetic strategy that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. researchgate.netresearchgate.netchimia.ch This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to redesign the entire synthetic route. C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, is a particularly powerful tool in LSF. nih.govnih.gov

While cis-2-Methyltetrahydrofuran-3-amine is typically viewed as a building block used at the beginning of a synthesis, its derivatives could be employed in LSF strategies. For example, a bioactive molecule containing a reactive site could be coupled with the amine to introduce the chiral tetrahydrofuran moiety, potentially improving its pharmacokinetic or pharmacodynamic properties. The derivatization of amine groups is a common method for modifying bioactive compounds. nih.gov Although LSF is a burgeoning field with many applications, the use of cis-2-Methyltetrahydrofuran-3-amine specifically as a tool for the late-stage modification of complex molecules is not a widely reported application.

常见问题

Q. What are common synthetic routes for cis-2-Methyltetrahydrofuran-3-amine HCl?

Methodological Answer: Synthesis typically involves cyclization and amine functionalization in tetrahydrofuran (THF) as a solvent. For example:

- Step 1: React a tetrahydrofuran precursor (e.g., 2-methyltetrahydrofuran-3-thiol derivatives) with ammonia or amine sources under controlled pH.

- Step 2: Introduce HCl to precipitate the hydrochloride salt.

- Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol mixtures) is used to isolate the cis isomer, monitored via thin-layer chromatography (TLC) .

- Key Considerations: Use anhydrous conditions to avoid side reactions, and verify stereochemistry via NMR or X-ray crystallography (see Supplementary Information protocols in ) .

Q. How can the purity and stoichiometry of this compound be determined experimentally?

Methodological Answer:

- Potentiometric Titration: Use standardized NaOH to titrate the HCl component. Analyze endpoints via first/second-derivative plots to distinguish between strong acid (HCl) and amine protonation .

- Example Workflow:

- Dissolve the compound in deionized water.

- Record pH changes during NaOH addition.

- Apply derivative analysis (e.g., ΔpH/ΔV vs. volume) to identify equivalence points.

- Validation: Compare experimental HCl content (from titration) with theoretical values. Deviations >2% suggest impurities or incomplete salt formation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- FT-IR: Look for N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

- X-ray Crystallography: Resolve stereochemistry and crystal packing (requires single crystals grown via slow evaporation in ethanol/water) .

Advanced Research Questions

Q. How can computational methods optimize the molecular geometry of this compound?

Methodological Answer:

- Density Functional Theory (DFT):

Optimize geometry at the B3LYP/6-31G* level.

Calculate vibrational frequencies to confirm minima.

Compare theoretical NMR/IR spectra with experimental data for validation .

Q. How can stereoisomeric impurities (e.g., trans-isomers) be resolved and quantified?

Methodological Answer:

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies:

- Analytical Tools:

Q. How can receptor-binding assays evaluate biological interactions of this compound?

Methodological Answer:

- Target Selection: Prioritize opioid receptors (e.g., μ-opioid) due to structural similarities to fentanyl derivatives .

- Assay Design:

- Radioligand Competition: Use [³H]-DAMGO (μ-opioid agonist) in membrane preparations.

- Measure IC₅₀ values via nonlinear regression (e.g., GraphPad Prism).

- Controls: Include naloxone (antagonist) to confirm receptor specificity .

Q. What precautions are necessary for handling hygroscopic hydrochloride salts like this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。